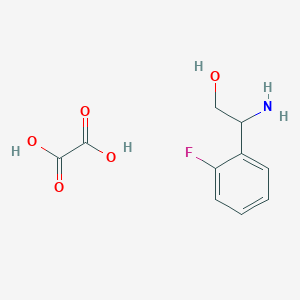

2-Amino-2-(2-fluorophenyl)ethanol oxalate

Description

2-Amino-2-(2-fluorophenyl)ethanol oxalate is a fluorinated β-amino alcohol derivative with a phenyl ring substituted at the ortho position by fluorine. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.C2H2O4/c9-7-4-2-1-3-6(7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGHTQKQAXQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluorophenyl)ethanol oxalate typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-amino-2-(2-fluorophenyl)ethanol using a reducing agent such as sodium borohydride. The final step involves the reaction of 2-amino-2-(2-fluorophenyl)ethanol with oxalic acid to form the oxalate salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzophenone.

Reduction: Formation of 2-amino-2-(2-fluorophenyl)ethanol or 2-fluorophenylethylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Amino-2-(2-fluorophenyl)ethanol oxalate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Biology

- Biological Activity : The compound is under investigation for its interactions with biomolecules. Preliminary studies suggest its potential as a neuroprotective agent and its ability to modulate neurotransmitter pathways.

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its mechanisms of action involve receptor modulation and enzyme inhibition, which could lead to applications in treating various conditions.

Industry

- Material Development : The compound is being explored for use in developing new materials and chemical processes due to its unique chemical properties.

The biological activities of this compound include:

| Biological Activity | Description |

|---|---|

| Neuroprotective | Potential protective effects against neuronal damage |

| Antidepressant-like | Influences serotonin and dopamine pathways |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Neuroprotective Studies

A study demonstrated that this compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

Antidepressant Activity

Preclinical research showed that administration of this compound increased serotonin and norepinephrine levels in animal models, indicating antidepressant-like effects comparable to standard treatments.

Anti-inflammatory Effects

Research indicated that the compound reduced pro-inflammatory cytokines in various models, highlighting its potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The core structure of 2-amino-2-(fluorophenyl)ethanol derivatives includes a β-amino alcohol backbone with a fluorinated phenyl group. Variations arise from:

- Substituent position (ortho, meta, para fluorine or additional groups like chloro, methyl, or methoxy).

- Counterion type (hydrochloride, oxalate, or free base).

Table 1: Structural and Physicochemical Comparison

*Assumed structure based on analogs; †Calculated from core structure (C8H9FNO) + oxalate (C2O4²⁻); ‡Estimated.

Biological Activity

2-Amino-2-(2-fluorophenyl)ethanol oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes an amino group, a phenyl ring substituted with a fluorine atom, and an oxalate moiety, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Modulation : The compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes, potentially affecting metabolic pathways related to neurotransmitter synthesis and degradation.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotective | Exhibits potential protective effects against neuronal damage. |

| Antidepressant-like | May influence serotonin and dopamine pathways, suggesting antidepressant properties. |

| Anti-inflammatory | Shows promise in reducing inflammation in various models. |

Case Studies and Research Findings

- Neuroprotective Studies : In a study evaluating the neuroprotective effects of this compound, researchers found that it significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential application in neurodegenerative diseases .

- Antidepressant Activity : A preclinical study demonstrated that administration of this compound led to increased levels of serotonin and norepinephrine in animal models. Behavioral tests indicated antidepressant-like effects comparable to standard treatments .

- Anti-inflammatory Effects : Research on inflammatory models indicated that this compound reduced pro-inflammatory cytokines and improved recovery from induced inflammation .

Safety and Toxicology

While initial studies indicate promising therapeutic effects, further investigation into the safety profile of this compound is crucial. Toxicological assessments are necessary to determine the compound's safety margins and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.